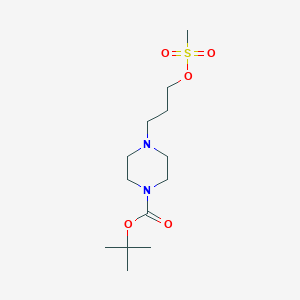

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate is a synthetic organic compound widely used in scientific research This compound consists of a piperazine ring bonded to a tert-butyl ester and a methylsulfonyl-oxypropyl group

Synthetic Routes and Reaction Conditions

First Step Preparation of Intermediate: : The synthesis typically begins with the preparation of an intermediate compound through a series of chemical reactions, including substitution and addition reactions.

Second Step Functional Group Introduction: : The tert-butyl ester and the methylsulfonyl-oxypropyl group are introduced through specific reactions, often involving alkylation and sulfonylation processes.

Reaction Conditions: : The reactions are generally conducted under controlled temperatures, with the use of catalysts and solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow processes and advanced reactor designs may be employed to achieve efficient synthesis.

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions where the methylsulfonyl-oxypropyl group is converted to different oxidation states, forming sulfoxides or sulfones.

Substitution: : Various nucleophiles can substitute the tert-butyl ester or methylsulfonyl-oxypropyl group under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, amines, thiols.

Major Products Formed

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a versatile building block for the development of new compounds.

Biology

In biological research, this compound can be used to modify proteins and peptides, enabling the study of biological processes and the development of new bioconjugates.

Medicine

The compound's structural features make it a potential candidate for drug development. It can be used to synthesize novel pharmaceutical agents with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized functions.

Applications De Recherche Scientifique

Synthesis and Characterization

- Researchers synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound related to tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate, and characterized its structure using various spectroscopic methods (Sanjeevarayappa et al., 2015).

- The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative, was investigated, revealing novel chemistry for pharmacologically useful core development (Gumireddy et al., 2021).

Molecular Structure Analysis

- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was detailed, highlighting typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).

Biological Evaluation

- Two derivatives of N-Boc piperazine were synthesized, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and evaluated for antibacterial and antifungal activities, showing moderate activity (Kulkarni et al., 2016).

Anticorrosive Application

- Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was examined for its anticorrosive properties on carbon steel in a corrosive medium, demonstrating significant inhibition efficiency (Praveen et al., 2021).

Safety and Hazards

Mécanisme D'action

The mechanism by which tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate exerts its effects depends on its chemical reactivity and the specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions. These interactions can trigger signaling pathways, alter molecular conformations, and affect cellular processes.

Similar Compounds

tert-Butyl 4-(2-(methylsulfonyl)ethyl)piperazine-1-carboxylate: : Similar in structure but with different alkyl chain length.

tert-Butyl 4-(3-(methylthio)propyl)piperazine-1-carboxylate: : Contains a methylthio group instead of a methylsulfonyl-oxy group.

tert-Butyl 4-(3-((methylsulfonyl)oxy)butyl)piperazine-1-carboxylate: : Features a butyl chain rather than a propyl chain.

Uniqueness

This compound stands out due to its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the methylsulfonyl-oxypropyl group, in particular, enhances its chemical versatility compared to similar compounds.

There you go! Dive into the details and let me know what stands out the most to you.

Propriétés

IUPAC Name |

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18/h5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVODWHVTHJKQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)

![2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2863066.png)

![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)

![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)

![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)

![Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B2863078.png)

![4-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863081.png)